1,4,7-Triazacyclododecane
Description
Structure
3D Structure
Properties
CAS No. |
23635-83-8 |
|---|---|
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1,4,7-triazacyclododecane |
InChI |
InChI=1S/C9H21N3/c1-2-4-10-6-8-12-9-7-11-5-3-1/h10-12H,1-9H2 |
InChI Key |
YGDOUVAXGKNMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCCNCCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization of 1,4,7 Triazacyclododecane
Established Cyclization Protocols for Macrocyclic Polyamines
The foundational methods for constructing macrocyclic polyamines have been refined over several decades, providing reliable, albeit sometimes low-yielding, pathways to these complex structures.
Cycloaddition Reactions of Dihalides with Protected Diamines and Bissulfonamide Sodium Salts
A common and well-established strategy for the synthesis of macrocyclic polyamines involves the cycloaddition of dihalides with protected diamines. nih.gov To prevent unwanted side reactions and to manage the reactivity of the amine groups, they are typically protected with groups such as tosyl (Ts), mesyl (Ms), tert-butoxycarbonyl (Boc), benzyl (B1604629) (Bn), or acetyl (Ac). nih.gov The cyclization is often carried out in the presence of a base. nih.gov
A significant advancement in this area involves the use of bissulfonamide sodium salts. nih.gov Deprotonation of a bissulfonamide with a base, such as sodium hydride, generates the corresponding sodium salt, which enhances the nucleophilicity of the nitrogen atoms. nih.gov This increased nucleophilicity facilitates the reaction with alkylating agents like dihalides or disulfonates. nih.gov This method has proven versatile for synthesizing macrocyclic polyamines with three to seven nitrogen atoms. nih.gov For instance, the reaction of a tritosylated diamine with ethylene (B1197577) glycol bis(toluene-p-sulphonate) in the presence of a base is a documented approach. psu.edu
| Reactant 1 | Reactant 2 | Protecting Group | Key Feature |
| Dihalide | Protected Diamine | Ts, Ms, Boc, Bn, Ac | Base-mediated cyclization |
| Bissulfonamide | Dihalide/Disulfonate | Sulfonyl | Enhanced nucleophilicity via sodium salt formation |
Richman-Atkins Methodology and Subsequent Refinements for Macrocycle Formation
The Richman-Atkins methodology is a cornerstone in the synthesis of macrocyclic polyamines and has been widely applied to the preparation of compounds like 1,4,7-triazacyclononane (B1209588) and its homologues. core.ac.ukjst.go.jp This method typically involves the reaction of a tosylated polyamine with a tosylated diol in the presence of a strong base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). core.ac.uk The use of pre-formed bissulfonamide sodium salts and sulfonate ester leaving groups circumvents the need for high-dilution conditions, making the process more practical for larger-scale preparations. core.ac.uk
| Method | Key Reactants | Solvent | Key Improvement |
| Classical Richman-Atkins | Tosylated polyamine, Tosylated diol | DMF | Avoids high dilution |
| Improved Richman-Atkins | Diethylenetriamine (B155796), Sulfonylating agent, Cyclizing unit | Aqueous/Aprotic Biphasic | Reduced steps, potential for phase-transfer catalysis |
Novel and Efficient Approaches to 1,4,7-Triazacyclododecane Synthesis
More recent research has focused on developing more efficient and versatile methods for the synthesis of this compound and its derivatives, addressing some of the limitations of the classical approaches.
"Crab-like" Cyclization Techniques
A notable innovation in macrocycle synthesis is the "crab-like" cyclization method. acs.orgacs.org This technique utilizes bis(α-chloroamide)s as key building blocks, which are likened to crabs with two reactive "claws". acs.orgacs.org These compounds react with a suitable amine in a cyclization reaction that is often high-yielding, typically in the range of 40-70%. acs.org This method has proven to be particularly valuable for preparing a wide variety of macrocyclic compounds, including those that are difficult to synthesize by other means. acs.org The "crab-like" approach has been successfully used to create N-pivot lariat (B8276320) ethers and various polyazacrowns. acs.org
Utilization of Bicyclic Aminal Intermediates in Macrocycle Construction
An alternative and efficient strategy for the synthesis of 1,4,7-triazacyclononane (a close relative of this compound) involves the formation of a bicyclic aminal intermediate. researchgate.net This method is noteworthy because it avoids a traditional cyclization step. The reaction of diethylenetriamine with chloroacetaldehyde (B151913) leads to the formation of this key intermediate. researchgate.net This bicyclic aminal can then be further manipulated to yield the desired macrocycle. A significant advantage of this approach is that it allows for the functionalization of the carbon backbone of the macrocycle. researchgate.net
Asymmetric and Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral derivatives of this compound is of great interest for applications in asymmetric catalysis and as chiral ligands for metal complexes.
The asymmetric functionalization of triazamacrocycles can be achieved through various strategies. One approach involves the use of macropolycyclic Schiff-base intermediates, which can then be used to create asymmetrically substituted macrocycles. rsc.orguniupo.it Another modular approach centers on the Richman-Atkins cyclization of three tertiary amide precursors, which allows for subsequent N-functionalization to yield chiral, unsymmetrically N-substituted 1,4,7-triazacyclononanes. nih.gov
Furthermore, chiral 1,4,7-triazacyclononane derivatives have been prepared starting from chiral precursors like L-valine methyl ester hydrochloride. rsc.org While standard Richman-Atkins conditions sometimes give poor yields in these cases, an in situ sequential cyclization method has been developed to improve the efficiency of the key macrocyclization step. rsc.org The "crab-like" cyclization has also been employed to synthesize chiral tacn derivatives with stereocenters at the non-annular, alpha-N positions. researchgate.net These chiral ligands and their metal complexes have shown promise in enantioconvergent cross-coupling reactions. illinois.edu
| Synthetic Strategy | Key Feature | Application |
| Macropolycyclic Schiff-base intermediates | Asymmetric functionalization | Synthesis of asymmetric ligands |
| Modular Richman-Atkins with tertiary amides | Sequential N-functionalization | Preparation of unsymmetrically N-substituted chiral macrocycles |
| In situ sequential cyclization | Improved yields for sterically hindered substrates | Synthesis from chiral amino acid precursors |
| "Crab-like" cyclization | Access to previously inaccessible chiral derivatives | Asymmetric catalysis |
Directed Functionalization and Pendant Arm Introduction Strategies
N-Alkylation and N-Functionalization with Carboxylic Acid Derivatives (e.g., NOTA analogues)
The introduction of carboxylate-containing pendant arms via N-alkylation is a widely employed strategy to enhance the chelating ability of this compound. A prominent example is the synthesis of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), a highly effective chelator. The synthesis of NOTA and its analogues typically involves the reaction of the parent macrocycle with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, under basic conditions. The carboxylate groups provide strong coordination sites for metal ions.
The synthesis of NOTA analogues can be achieved through various synthetic routes. One common method involves the reaction of 1,4,7-triazacyclononane with three equivalents of an alkylating agent bearing a protected carboxylate group, followed by deprotection. For instance, using tert-butyl bromoacetate (B1195939) allows for the introduction of the acetate (B1210297) arms, and the tert-butyl groups can be subsequently removed under acidic conditions to yield the final triacetic acid derivative. This stepwise approach allows for the synthesis of asymmetrically functionalized derivatives by using different protecting groups or by controlling the stoichiometry of the alkylating agent.
| Compound | Description |
| 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA) | A derivative of 1,4,7-triazacyclononane with three carboxymethyl pendant arms. |
Incorporation of Phosphinic Acid Pendant Arms (e.g., TRAP ligands)
A significant advancement in the design of chelators has been the incorporation of phosphinic acid pendant arms, leading to the development of TRAP (Triazacyclononane Phosphinic Acid) ligands. These ligands are synthesized through a Mannich-type reaction, also known as the Moedritzer–Irani reaction, involving the parent macrocycle, formaldehyde, and a phosphorus-containing precursor like hypophosphorous acid or its derivatives. acs.org This reaction allows for the direct introduction of phosphinic acid moieties onto the nitrogen atoms of the triazacyclononane ring. acs.org
| Compound | Description |
| TRAP-H | A 1,4,7-triazacyclononane derivative with three methylphosphinic acid pendant arms. acs.org |
| TRAP-Ph | A 1,4,7-triazacyclononane derivative with three methyl(phenyl)phosphinic acid pendant arms. acs.org |
| TRAP-OH | A 1,4,7-triazacyclononane derivative with three methyl(hydroxymethyl)phosphinic acid pendant arms. acs.org |
Synthesis of Thioether-Containing Pendant Arms for Tailored Donor Sets
To further diversify the coordination environment of this compound-based ligands, thioether-containing pendant arms have been introduced. This modification allows for the creation of mixed-donor ligands with both soft (sulfur) and hard (nitrogen) donor atoms, which can be advantageous for complexing specific metal ions. The synthesis of these derivatives typically involves the N-alkylation of the macrocycle with a haloalkyl thioether, such as 2-(methylthio)ethyl chloride or a similar reagent.
This approach has led to the development of a series of ligands with varying numbers of thioether arms, including 1,4,7,10-tetrakis[2-(methylsulfanyl)ethyl]-1,4,7,10-tetraazacyclododecane (DO4S) and its analogues with three or two thioether arms (DO3S and DO2A2S, respectively). rsc.org These ligands exhibit unique coordination properties and can form highly stable complexes with soft metal ions. rsc.org The synthesis often requires careful control of stoichiometry to achieve the desired degree of substitution.
| Compound | Description |
| 1,4,7,10-tetrakis[2-(methylsulfanyl)ethyl]-1,4,7,10-tetraazacyclododecane (DO4S) | A derivative with four thioether-containing pendant arms. rsc.org |
| 1,4,7,tris[2-(methylsulfanyl)ethyl]-1,4,7,10-tetraazacyclododecane (DO3S) | A derivative with three thioether-containing pendant arms. rsc.org |
| 1,7,bis[2-(methylsulfanyl)ethyl]-4,10-diacetic-1,4,7,10-tetraazacyclododecane (DO2A2S) | A derivative with two thioether and two acetic acid pendant arms. rsc.org |
Introduction of Aromatic and Heteroaromatic Moieties (e.g., quinoline (B57606), anthracene)
The incorporation of aromatic and heteroaromatic groups onto the this compound framework can impart unique photophysical properties or provide additional binding sites for metal coordination or molecular recognition. These moieties can be introduced through N-alkylation with a reactive derivative of the desired aromatic or heteroaromatic system, such as a halomethyl-substituted quinoline or anthracene.
The synthesis of these derivatives allows for the creation of fluorescent sensors, photoactive metal complexes, and ligands with extended π-systems. The choice of the aromatic or heteroaromatic group can be tailored to achieve specific spectroscopic or binding properties. For instance, the introduction of a quinoline moiety can lead to ligands that act as fluorescent chemosensors for metal ions.
Synthesis of Heteroatom-Containing Macrocyclic Derivatives (e.g., 1-oxa-4,7,10-triazacyclododecane)
Modifying the macrocyclic ring itself by replacing one of the nitrogen atoms with another heteroatom, such as oxygen, leads to a class of derivatives with altered coordination properties. A prime example is 1-oxa-4,7,10-triazacyclododecane. The synthesis of such heteroatom-containing macrocycles often involves a multi-step process. A common strategy is the Richman-Atkins cyclization, which utilizes tosylated amines and diols in the presence of a base. This method provides a high-yield route to these mixed-heteroatom macrocycles.
| Compound | Description |
| 1-Oxa-4,7,10-triazacyclododecane | A derivative of this compound where one nitrogen atom is replaced by an oxygen atom. |
Optimization of Reaction Conditions and Chromatographic Purification Techniques
The successful synthesis of functionalized this compound derivatives relies heavily on the optimization of reaction conditions and the use of effective purification methods. Factors such as solvent, temperature, reaction time, and the choice of base can significantly impact the yield and purity of the desired product. For instance, in N-alkylation reactions, aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to facilitate the reaction between the amine and the alkylating agent. core.ac.uk
Given the often complex reaction mixtures containing partially substituted products and other impurities, chromatographic purification is indispensable. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for separating and purifying these polar, often water-soluble, compounds. rsc.org Ion-exchange chromatography is also frequently employed, especially for purifying charged ligands like the carboxylate and phosphinate derivatives. Careful selection of the stationary phase, mobile phase composition, and gradient elution is crucial for achieving high purity. The use of trifluoroacetic acid (TFA) as an ion-pairing agent in reversed-phase HPLC is common for improving the peak shape and resolution of these amine-containing compounds. nih.gov
Coordination Chemistry of 1,4,7 Triazacyclododecane and Its Metal Complexes
Fundamental Principles of Chelation and the Macrocyclic Effect in 1,4,7-Triazacyclododecane Systems
The exceptional stability of metal complexes with this compound and its derivatives is rooted in two fundamental principles of coordination chemistry: the chelate effect and the macrocyclic effect.
The chelate effect describes the enhanced stability of a coordination complex containing a ligand that binds to the central metal ion through two or more donor atoms, forming a ring structure, compared to a complex with analogous monodentate ligands. youtube.com This increased stability is primarily an entropy-driven phenomenon. youtube.com In the formation of a chelated complex, multiple monodentate ligands are replaced by a single multidentate ligand, leading to a significant increase in the number of free-moving molecules in the system and, consequently, a positive change in entropy. youtube.com
The macrocyclic effect builds upon the chelate effect, providing an additional layer of stability. This effect is observed when a multidentate ligand is a cyclic molecule, such as this compound. Macrocyclic ligands pre-organize the donor atoms for coordination to a metal ion, minimizing the entropic penalty associated with ligand conformational changes upon complexation. This pre-organization also reduces the enthalpy change required for complex formation. The result is a complex with significantly higher thermodynamic stability compared to analogous acyclic chelating ligands. youtube.com The nine-membered ring of 1,4,7-triazacyclononane (B1209588), a related smaller macrocycle, provides an optimal cavity size for coordinating many transition metal ions, highlighting the importance of ring size in the macrocyclic effect.
Protonation Equilibria and Determination of Acidity Constants for this compound and its Derivatives
The basicity of the nitrogen atoms in this compound and its functionalized derivatives is a critical factor influencing their coordination behavior. The protonation equilibria of these macrocycles are characterized by their acidity constants (pKa values), which quantify the tendency of the amine groups to accept protons in solution. The determination of these constants is crucial for understanding the ligand's speciation at a given pH and its ability to form stable metal complexes. nih.gov
Derivatives of this compound, such as those with acetate (B1210297) or phosphonate (B1237965) pendant arms, exhibit a range of pKa values. For instance, the introduction of a methylphosphonate (B1257008) pendant arm in a DOTA-like ligand (based on the larger 1,4,7,10-tetraazacyclododecane (B123705) ring) results in a high last dissociation constant (pKa = 13.83), a consequence of the phosphonate group's presence. researchgate.net In solution, the successive attachment of protons to these ligands can lead to reorganizations of the protonation sites. researchgate.net
The study of protonation is not limited to aqueous solutions. Understanding the behavior of these ligands in mixed solvents is also important, as the solvent can influence the protonation constants and, consequently, the complex formation equilibria. nih.gov Techniques such as pH potentiometry, adiabatic calorimetry, and NMR spectroscopy are employed to investigate these acid-base properties. rsc.org
| Ligand/Derivative | pKa Values | Comments |
| 1-thia-4,7-diazacyclononane | - | Cyclic diamine showing less effective solvation by water in the first protonation step compared to its open-chain analogue. rsc.org |
| 1-thia-4,8-diazacyclodecane | - | Evidence of an internal hydrogen bond in the first protonation step. rsc.org |
| H5do3ap (DOTA analogue with one phosphonate arm) | pKa = 13.83 (last dissociation) | High last pKa value due to the phosphonate moiety. researchgate.net |
Formation and Stability of Metal Complexes with this compound Ligands
The stability of metal complexes can be described from two perspectives: thermodynamic stability and kinetic stability. vpscience.orgscispace.com Thermodynamic stability refers to the position of the equilibrium between the free metal ion and the ligand, and the metal complex. It is quantified by the stability constant (log K), where a higher value indicates a more stable complex. vpscience.orgmediresonline.org Kinetic stability, on the other hand, refers to the rate at which the complex undergoes ligand exchange reactions and is described in terms of lability (fast exchange) or inertness (slow exchange). vpscience.orgscispace.com
Kinetic inertness is a particularly desirable property for many applications. For instance, gallium(III) complexes with phosphinic acid derivatives of 1,4,7-triazacyclononane (TRAP ligands) are kinetically inert in both acidic and alkaline solutions. acs.org This inertness prevents the metal ion from being released from the complex, which is crucial in applications like radiopharmaceuticals. It is important to note that a complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. scispace.com
The remarkable versatility of this compound-based ligands stems from the ability to fine-tune their properties by modifying the macrocyclic ring, introducing functional pendant arms, and substituting heteroatoms within the ring.
Macrocycle Ring Size: The size of the macrocyclic ring plays a crucial role in determining the stability and selectivity of metal complexation. The cavity size must be compatible with the ionic radius of the metal ion to achieve optimal coordination. While this compound (a 12-membered ring) is the focus here, comparisons with other ring sizes, such as the 9-membered 1,4,7-triazacyclononane (TACN), are illustrative. The smaller TACN ring is well-suited for many transition metal ions. Altering the ring size can significantly impact the thermodynamic stability of the resulting complexes.
Heteroatom Substitutions: Replacing one or more of the nitrogen donor atoms in the macrocyclic ring with other heteroatoms, such as sulfur, can alter the coordination properties of the ligand. For instance, the study of 1-thia-4,7-diazacyclononane reveals how the presence of a sulfur atom influences the ligand's protonation behavior and, consequently, its interaction with metal ions. rsc.org Such substitutions can affect the "hardness" or "softness" of the donor set, thereby influencing the selectivity for different metal ions according to Hard-Soft Acid-Base (HSAB) theory.
Coordination Chemistry with Transition Metal Ions
This compound and its derivatives form stable complexes with a wide range of transition metal ions. libretexts.org The tridentate nature of the parent macrocycle often leads to facial coordination to an octahedral metal center, leaving three other coordination sites available for other ligands or for further functionalization. wikipedia.org This facial coordination is a common feature observed in complexes with the smaller analogue, 1,4,7-triazacyclononane (TACN). nih.gov
Cobalt complexes with this compound-based ligands have been extensively studied due to their interesting magnetic and electronic properties.
Cobalt(II) Complexes: Cobalt(II) (d⁷ configuration) can form complexes with various geometries, most commonly octahedral or tetrahedral. libretexts.org In an octahedral field, Co(II) is typically high-spin. The magnetic properties of octahedral Co(II) complexes are often influenced by significant spin-orbit coupling. researchgate.net For example, a cobalt(II) complex with a pyridine-based macrocycle containing two pyridine (B92270) pendant arms exhibits a distorted geometry between octahedral and trigonal prismatic and shows substantial magnetic anisotropy. rsc.org A monomeric cobalt(II) complex with 1,4,7-trimethyl-1,4,7-triazacyclononane, [(tacn)Co(NCMe)₃][BPh₄]₂, displays a distorted octahedral geometry. nih.gov The spin state of Co(II) complexes can be influenced by the ligand field strength; strong field ligands can lead to low-spin square planar complexes. osti.gov
Cobalt(III) Complexes: Cobalt(III) (d⁶ configuration) almost invariably forms octahedral complexes that are diamagnetic (low-spin). The reaction of 1,4,7-triazacyclononane-based tris-amide ligands with Co(NO₃)₂·6H₂O can lead to the formation of a Co(III) complex via air oxidation. soton.ac.uk A mixed-valent trinuclear Co(III)-Co(II)-Co(III) complex has also been synthesized, where the terminal Co³⁺ ions are in a low-spin octahedral geometry. nih.gov The electronic spectra of Co(III) complexes are characterized by d-d transitions, which provide information about the ligand field splitting. nih.gov
| Cobalt Complex | Oxidation State | Geometry | Spin State | Key Features |
| [Co(L)X]⁺ (L = pyridine-based macrocycle) | Co(II) | Distorted octahedral/trigonal prismatic | High-spin | Substantial magnetic anisotropy. rsc.org |
| [(tacn)Co(NCMe)₃][BPh₄]₂ | Co(II) | Distorted octahedral | High-spin | Monomeric complex with facial coordination of the tacn ligand. nih.gov |
| Co(1-H)₂ (1 = tris-amide TACN derivative) | Co(III) | Distorted octahedral | Low-spin (diamagnetic) | Formed by air oxidation of Co(II). soton.ac.uk |
| Trinuclear Co(III)-Co(II)-Co(III) complex | Co(III) and Co(II) | Octahedral | Low-spin (Co³⁺), High-spin (Co²⁺) | Mixed-valent complex with bridging ligands. nih.gov |
Copper(I/II) Complexes: Redox Behavior, Coordination Modes, and Stability Profiles
Complexes of this compound and its derivatives with copper(I) and copper(II) have been extensively studied due to their interesting redox properties and potential applications. The coordination geometry around the copper ion is flexible and highly dependent on the oxidation state. Copper(I), with a d¹⁰ electronic configuration, generally favors a tetrahedral coordination environment, while copper(II), a d⁹ ion, typically adopts a distorted square pyramidal or trigonal bipyramidal geometry. nih.gov This inherent flexibility allows for dynamic conformational changes within a single chelating ligand system, which is crucial for accessing controlled redox reactivity. nih.gov
The stability of these copper complexes is a key factor in their utility. The thermodynamic stability of Cu(II) complexes with derivatives of this compound can be quite high. nih.gov For instance, cyclic voltammetry experiments have been used to assess the stability of Cu(II) complexes towards reduction to Cu(I), a critical aspect as some highly inert Cu(II) complexes can dissociate rapidly upon reduction. nih.gov The coordination environment provided by the macrocycle and any appended functional groups significantly influences the redox potential of the Cu(II)/Cu(I) couple. nih.govnih.gov
The coordination modes of this compound with copper can be influenced by the presence of other ligands or anions. For example, a tetranuclear copper(II) complex with a derivative of this compound has been synthesized where four triamine rings bind to separate copper(II) centers, with water molecules completing the distorted square pyramidal coordination spheres. nih.gov The stability constants of these complexes are generally high, indicating a strong affinity of the macrocycle for the copper(II) ion. researchgate.net
Table 1: Redox and Stability Data for Selected Copper Complexes
| Complex | Redox Potential (Cu(II)/Cu(I)) | log KCuL | Coordination Geometry (Cu(II)) |
| [Cu(CHXDEDPA)] | -1.12 V (vs Ag/AgCl) | 25.11 | Distorted Octahedral |
| [Cu(CpDEDPA)] | Quasi-reversible | 22.18 | Distorted Octahedral |
| [Cu(CBuDEDPA)] | Quasi-reversible | 20.19 | Distorted Octahedral |
Data sourced from studies on DEDPA derivatives, which share similarities in providing a multidentate N-donor environment for copper. nih.gov
Zinc(II) Complexes: Hydrolytic Activity and Coordination Environment
Zinc(II) complexes of this compound and its functionalized analogues are of significant interest, particularly for their role as catalysts in hydrolytic reactions. The zinc(II) ion, being a Lewis acid, can activate coordinated water molecules, enhancing their nucleophilicity for the cleavage of substrates like phosphate (B84403) esters. This has implications for the development of artificial nucleases.
The coordination environment around the zinc(II) center in these complexes is typically five-coordinate, often adopting a distorted square-pyramidal geometry. In many cases, the four nitrogen atoms of the macrocycle form the basal plane, with a water molecule or another ligand occupying the apical position. nih.gov The geometry can be characterized using the τ index, which helps distinguish between square-pyramidal and trigonal-bipyramidal environments. nih.gov The macrocyclic ring itself can exhibit conformational disorder in the solid state. nih.gov
Nickel(II) Complexes: Structural Elucidation and Electronic Properties
Nickel(II) complexes with this compound and its derivatives display a range of coordination geometries and electronic properties. The coordination number and geometry are sensitive to the ligand field strength and steric factors. Common geometries include square planar, tetrahedral, and octahedral. libretexts.orgchemrevlett.com
For instance, a nickel(II) complex with two dehydroacetic acid ligands and two DMF molecules exhibits a distorted octahedral coordination sphere, with the nickel ion being paramagnetic. nih.gov In contrast, square planar Ni(II) complexes are typically diamagnetic. chemrevlett.com The nature of the ligands, including both the macrocycle and any ancillary ligands, dictates the electronic structure and magnetic properties of the complex. chemrevlett.comnih.gov
The synthesis of polynuclear nickel(II) complexes with ligands derived from this compound has also been achieved. For example, a tetranuclear nickel(II) complex has been prepared where the ligand bridges four metal centers. nih.gov The electronic properties of these complexes, such as their UV-Vis spectra, provide insights into the d-d transitions and the ligand-to-metal charge transfer bands, which are characteristic of the coordination environment. nih.gov
Table 2: Structural and Electronic Properties of Selected Nickel(II) Complexes
| Complex | Coordination Geometry | Magnetic Properties | Key Spectroscopic Features |
| [Ni(DHA)₂(DMF)₂] | Distorted Octahedral | Paramagnetic | Characteristic UV-Vis absorption bands |
| Ni₂Ldur₄·2H₂O | Dinuclear | - | - |
| Ni₃Ldur(H₂O)₆₆ | Trinuclear | - | - |
| Ni₄Ldur(H₂O)₁₂₈·8H₂O | Tetranuclear | - | - |
Ldur = 1,2,4,5-tetrakis(1,4,7-triazacyclonon-1-ylmethyl)benzene nih.gov
Iron(II) and Manganese(II) Complexes: Steric and Electronic Effects of Ligand Substitution
The coordination chemistry of iron(II) and manganese(II) with this compound and its derivatives is influenced by both steric and electronic factors arising from ligand substitution. These metal ions can exist in different spin states, and the ligand field provided by the macrocycle and its substituents plays a crucial role in determining the ground spin state.
The synthesis and characterization of mono- and divalent manganese and iron complexes supported by multidentate ligands have been reported. nih.gov These complexes can serve as precursors to various other species, including alkyl, hydride, and dinitrogen complexes. nih.gov The steric bulk of the substituents on the ligand can influence the accessibility of the metal center and the stability of the resulting complexes.
For example, in the context of bio-inspired catalysis, iron(II) complexes with pentadentate ligands have been shown to activate dioxygen for the oxidation of organic substrates. mdpi.com The electronic properties of the ligand, which can be tuned by substitution, affect the redox potential of the iron center and its ability to interact with dioxygen. Similarly, manganese(II) complexes have been investigated for their catalytic activity and as potential MRI contrast agents. mdpi.commdpi.com The stability of macrocyclic manganese(II) chelates is often enhanced by the macrocyclic effect. mdpi.com
Coordination with Other Transition Metal Ions
Beyond copper, zinc, nickel, iron, and manganese, this compound and its analogues form complexes with a variety of other transition metals. The versatile nature of this macrocycle allows it to accommodate a range of ionic radii and preferred coordination geometries. For instance, cobalt complexes have been synthesized, and their coordination chemistry has been explored. nih.gov The ability of the ligand to stabilize different oxidation states is a recurring theme in its coordination chemistry with transition metals. The most common structures for transition metal complexes are octahedral, tetrahedral, and square planar. libretexts.org
Coordination Chemistry with Lanthanide and Actinide Ions
The coordination of this compound-based ligands with lanthanide and actinide ions is a significant area of research, driven by applications in medical imaging and radionuclide decorporation. researchgate.netrsc.org These ions are typically hard Lewis acids and prefer to coordinate with hard donor atoms like oxygen and nitrogen. researchgate.net The coordination numbers for lanthanide complexes are often high, typically 8 or 9. mlsu.ac.in
Derivatives of this compound, such as DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid), are highly effective chelators for these large metal ions. researchgate.net The stability of these complexes is crucial for their in vivo applications. The separation of trivalent lanthanides and actinides is a challenging task due to their similar ionic sizes and charge densities, but ligands with specific donor atoms can exhibit selectivity. nih.gov For example, sulfur-donating ligands have shown some selectivity for actinides over lanthanides. nih.gov
Computational studies, such as density functional theory (DFT), have been employed to understand the structure, bonding, and energetics of these complexes. rsc.orgresearchgate.net These studies have provided insights into the nature of the metal-ligand bonding, revealing a higher degree of covalency for actinide complexes compared to their lanthanide counterparts. rsc.org
Coordination Chemistry with Heavy Main Group Metal Ions (e.g., Lead(II))
This compound and its derivatives also form complexes with heavy main group metal ions like lead(II). The interest in these complexes is partly driven by the development of chelators for lead radioisotopes for use in targeted radiotherapy. nih.gov The thermodynamic stability and kinetic inertness of the lead(II) complexes are of paramount importance for such applications.
Investigation of Dinuclear and Polynuclear Metal Complexes Incorporating this compound Units
While the field of polynuclear complexes featuring triaza macrocycles is extensive, research focusing specifically on the this compound isomer is limited. However, significant investigations have been conducted on dinuclear complexes containing its constitutional isomer, 1,5,9-triazacyclododecane (B1348401) , which also features a 12-membered ring ( rsc.organeN₃). These studies provide valuable insight into how the 12-membered triaza macrocycle framework can be incorporated into larger, multinuclear structures.
Research has been undertaken to create and analyze dinuclear metal complexes built from 1,5,9-triazacyclododecane units. The primary goal of this research was to understand how factors like the distance between the metal centers and the nature of the metal ion itself influence the complex's ability to interact with and alter the structure of DNA, specifically inducing the transition from the common B-form to the left-handed Z-form.
To achieve this, researchers synthesized a series of dinucleating ligands by connecting two 1,5,9-triazacyclododecane macrocycles with linkers of varying lengths and flexibilities. For instance, a flexible butyl chain was used to create one such dinucleating ligand. These ligands were then used to prepare dinuclear complexes with various divalent metal ions, including copper(II), nickel(II), and zinc(II). The resulting metal complexes were studied to determine their efficiency at inducing the B-DNA to Z-DNA transition in a poly d(GC) sequence.
The findings revealed that nearly all the dinuclear metal complexes were effective at promoting the formation of Z-DNA. The efficiency of this induction was found to be dependent on the metal ion used, with the order of effectiveness being Cu(II) > Ni(II) > Zn(II). This suggests that the geometry and coordination preferences of the metal ion play a crucial role in the interaction with the DNA molecule. The study's original hypothesis was that sterically bulky dinuclear complexes with a specific metal-to-metal distance (around 5–7 Å) would be particularly effective, aligning with the geometry of Z-DNA where certain nitrogen atoms on the guanine (B1146940) bases become exposed.
The crystal structures of several of these dinuclear complexes were determined by X-ray diffraction, confirming their binuclear nature and providing precise geometric data.
Research Findings on Z-DNA Induction by Dinuclear rsc.organeN₃ Complexes
The table below summarizes the effectiveness of different mono- and dinuclear complexes based on the 1,5,9-triazacyclododecane ( rsc.organeN₃) scaffold in inducing the Z-DNA conformation. The efficiency is represented by the concentration of the metal complex required to achieve 50% conversion to Z-DNA (C₅₀).
| Ligand/Complex | Metal Ion | Nuclearity | Linker | C₅₀ (μM) for Z-DNA Induction | Reference |
|---|---|---|---|---|---|
| L3 | Cu(II) | Dinuclear | Butyl | 0.2 | |
| L3 | Ni(II) | Dinuclear | Butyl | 1.2 | |
| L3 | Zn(II) | Dinuclear | Dinuclear | 3.5 | |
| rsc.organeN₃ | Cu(II) | Mononuclear | N/A | 1800 | |
| rsc.organeN₃ | Ni(II) | Mononuclear | N/A | > 2500 |
Advanced Spectroscopic and Structural Elucidation of 1,4,7 Triazacyclododecane and Its Metal Complexes
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise solid-state structure of 1,4,7-triazacyclododecane and its metal complexes. This technique provides atomic-resolution three-dimensional structures, offering unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For instance, the crystal structure of a Ni(II) complex with a benzyl-substituted 1,4,7-triazacyclononane (B1209588) (a related nine-membered ring) revealed a distorted-octahedral geometry. researchgate.net The six Ni-N distances were found to be independent, with four falling in the range of 2.089(4)–2.123(4) Å and two significantly longer distances to the benzyl (B1604629) amine nitrogen donors at 2.262(4) and 2.251(4) Å. researchgate.net In another example, the crystal structure of 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione, a related macrocycle, was determined to crystallize in the P21/c space group. illinoisstate.edu The analysis of bond angles, such as the C–S–C angles ranging from 99.12(5)° to 103.63(6)°, provided valuable structural information. illinoisstate.edu
The structural data obtained from X-ray crystallography is fundamental for understanding the steric and electronic effects of the ligand on the metal center and for interpreting the results from other spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of this compound and its complexes in solution.
¹H and ¹³C NMR for Ligand and Metal Complex Characterization and Conformation
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the identity and purity of the free ligand and its metal complexes. nih.govuobasrah.edu.iq The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule. Similarly, ¹³C NMR spectra reveal the carbon framework.
For example, the ¹H and ¹³C NMR spectra of various synthesized 1,4,7-triazacyclononane-based chelators were used to confirm their expected structures. nih.gov In a study of functionalized 1,4,7-triazacyclononane complexes, ¹H and ¹³C{¹H} NMR spectroscopy were key characterization techniques. soton.ac.uk The ¹H and ¹³C NMR chemical shifts of a cephalosporin (B10832234) derivative were assigned to fully characterize the molecule. researchgate.net The conformation of compounds like 1-formyl-1,4,7-triazacyclononane has been discussed in terms of their solid-state structures and their ¹H and ¹³C NMR spectra in solution. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a 1,4,7-Triazacyclononane Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.32–7.34 | m | Aromatic-H |
| ¹H | 4.34 | s | CH₂ |
| ¹H | 3.59 | s | CH₂ |
| ¹H | 3.22 | t | CH₂ |
| ¹H | 2.98 | t | CH₂ |
| ¹³C | 173.6 | C=O | |
| ¹³C | 137.6 | Aromatic-C | |
| ¹³C | 56.2 | CH₂ | |
| ¹³C | 48.9 | CH₂ | |
| ¹³C | 44.1 | CH₂ |
Data sourced from a study on 1,4,7-triazacyclononane-based chelators. nih.gov
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Dynamic Processes and Solution Structures
Advanced NMR techniques provide deeper insights into the complex structures and dynamic behaviors of these molecules in solution.
Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei. ipb.ptnih.gov COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly bonded or long-range coupled carbons, respectively. ipb.pt These experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.
Variable Temperature (VT) NMR: VT-NMR is a powerful method for studying dynamic processes such as conformational exchange or ligand exchange. numberanalytics.com By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that indicate the presence of dynamic equilibria. numberanalytics.comresearchgate.net For example, line broadening or the coalescence of signals can be analyzed to determine the thermodynamic and kinetic parameters of these processes, such as the Gibbs free energy of activation (ΔG‡). numberanalytics.comorganicchemistrydata.org
Electronic Absorption (UV-Vis) Spectroscopy for Complex Formation and Electronic Transitions
Electronic absorption (UV-Vis) spectroscopy is a valuable technique for monitoring the formation of metal complexes and for studying their electronic properties. whiterose.ac.uk The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. youtube.com
The formation of a complex between this compound and a metal ion is typically accompanied by significant changes in the UV-Vis spectrum. New absorption bands, often in the visible region for transition metal complexes, appear due to d-d transitions or charge-transfer transitions. researchgate.net For instance, the formation of copper(II) complexes with tris-amide functionalized 1,4,7-triazacyclononane ligands resulted in characteristic d-d absorption bands. soton.ac.uk The position and intensity of these bands provide information about the coordination geometry and the nature of the metal-ligand bonding. mdpi.comnih.govnorthwestern.edu
Table 2: UV-Vis Absorption Data for Selected Copper(II) Complexes of Functionalized 1,4,7-Triazacyclononane
| Complex | λmax (nm) | ε (M⁻¹cm⁻¹) |
|---|---|---|
| Cu(L1)₂ | 735 | 95 |
| Cu(L2)₂ | 769 | 101 |
Data represents d-d absorption bands in methanol (B129727) solution. soton.ac.uk
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons. wiley-vch.de It is therefore an essential tool for studying paramagnetic metal complexes of this compound, such as those containing Cu(II), Mn(II), or low-spin Fe(III). chimia.chresearchgate.netresearchgate.net
An EPR spectrum provides information about the electronic structure of the paramagnetic center. unito.it The g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei, are sensitive to the coordination environment of the metal ion. wiley-vch.de By analyzing the EPR spectrum, one can deduce information about the geometry of the complex, the nature of the donor atoms, and the delocalization of the unpaired electron onto the ligand. researchgate.net
High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which allows for the determination of its elemental composition. chemrevise.orgresearcher.lifeyoutube.comnih.gov This is a crucial step in the characterization of new this compound derivatives and their metal complexes.
For example, in the synthesis of novel 1,4,7-triazacyclononane-based chelators, HR-MS was used to confirm the calculated molecular formula by finding the experimental mass-to-charge ratio (m/z). nih.gov In another study, HR-FAB-MS was used to confirm the molecular weight of a synthesized manganese(II) complex of a NOTA derivative. nih.gov Fragmentation analysis, where the molecule is broken down into smaller, charged fragments, can also provide valuable structural information by revealing the connectivity of the atoms within the molecule.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,4,7-Triazacyclononane |
| 1-Formyl-1,4,7-triazacyclononane |
| 1,4,7-Trithia-10,13-diazacyclopentadecane-9,14-dione |
| Cephalosporin |
| Copper(II) |
| Manganese(II) |
| Iron(III) |
| Nickel(II) |
Infrared (IR) Spectroscopy for Functional Group Identification and Ligand-Metal Coordination Modes
Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of this compound and its metal complexes. It provides critical insights into the presence of specific functional groups and the nature of the coordination between the ligand and a central metal ion. The vibrational frequencies of bonds within the molecule are sensitive to their environment, and changes in these frequencies upon complexation serve as a direct probe of ligand-metal interaction.
The IR spectrum of free this compound is characterized by several key absorption bands. The most significant are the stretching and bending vibrations of the secondary amine (N-H) and methylene (B1212753) (C-H) groups. The N-H stretching vibrations typically appear as a medium-to-weak band in the 3300-3100 cm⁻¹ region. The C-H stretching vibrations of the ethylene (B1197577) bridges are observed between 3000 and 2800 cm⁻¹. Deformation (bending) vibrations of the N-H and C-H groups appear at lower frequencies, typically in the 1650-1400 cm⁻¹ region.
Upon coordination to a metal ion, significant and informative shifts occur in the IR spectrum. The coordination of the three nitrogen atoms of the triaza macrocycle to a metal center typically results in:
A shift in N-H stretching frequency: The N-H stretching band often shifts to a lower wavenumber (red-shift) upon complexation. This shift indicates a weakening of the N-H bond as electron density is drawn from the nitrogen atom towards the metal ion.
Changes in C-H and C-N vibrations: The stretching and bending vibrations associated with the carbon skeleton of the macrocycle, particularly the C-N bonds, are also affected. These shifts confirm the involvement of the nitrogen atoms in coordination.
Appearance of Metal-Ligand Bands: In the far-infrared region of the spectrum (typically below 600 cm⁻¹), new absorption bands appear that are not present in the free ligand. These bands are attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds. The position of these bands can provide information about the strength of the coordination bond and the geometry of the complex.
For instance, in studies of metal complexes with related triaza macrocycles, the coordination is confirmed by the shifts in the ligand's characteristic bands and the appearance of new bands corresponding to M-N vibrations. sigmaaldrich.comresearchgate.nete3s-conferences.org The IR spectra of metal complexes often show a disappearance or significant alteration of certain ligand bands, which can indicate deprotonation of functional groups upon coordination. mdpi.com For example, the analysis of cobalt and nickel complexes with a related 12-membered triazamacrocycle, 1,5,9-triazacyclododecane (B1348401), revealed distorted geometries which were partly inferred from vibrational spectroscopy data. researchgate.net
Below is a representative table of expected IR absorption bands for a triazacyclododecane ligand and its potential shifts upon metal complexation, based on general principles and data from analogous compounds. libretexts.org
Interactive Table: Representative IR Absorption Bands for Triazacyclododecane and its Metal Complexes
| Vibrational Mode | Typical Wavenumber (Free Ligand, cm⁻¹) | Expected Shift upon Complexation | Comments |
| N-H Stretch | 3300 - 3100 | Shift to lower frequency | Indicates coordination of nitrogen to the metal center. |
| C-H Stretch (asymmetric & symmetric) | 3000 - 2850 | Minor shifts | Confirms the integrity of the hydrocarbon backbone. |
| N-H Bend | 1650 - 1580 | Shift in position and/or intensity | Further evidence of nitrogen involvement in coordination. |
| C-H Bend (scissoring) | ~1450 | Minor shifts | Sensitive to conformational changes in the macrocyclic ring. |
| C-N Stretch | 1150 - 1050 | Shift to higher or lower frequency | The direction of the shift depends on the specific metal and complex geometry. |
| Metal-Nitrogen (M-N) Stretch | Not Present | Appears in the 600 - 300 cm⁻¹ range | Direct evidence of the formation of a coordination bond. |
Potentiometric Titrations for Accurate Determination of Protonation and Stability Constants
Potentiometric titration is a highly accurate and widely used method to quantify the thermodynamic stability of metal complexes and the acid-base properties of ligands like this compound in solution. scispace.com This technique involves monitoring the pH (or electrode potential) of a solution containing the ligand as a titrant (a strong acid or base) is added incrementally. The resulting titration curve provides data to calculate the ligand's protonation constants and the stability constants of its metal complexes. core.ac.uk
Protonation Constants (pKa values)
This compound is a polybasic ligand with three secondary amine groups that can be protonated in acidic solution. The stepwise protonation equilibria can be represented as:
L + H⁺ ⇌ LH⁺ (K₁) LH⁺ + H⁺ ⇌ LH₂²⁺ (K₂) LH₂²⁺ + H⁺ ⇌ LH₃³⁺ (K₃)
where L is the free ligand and K₁, K₂, and K₃ are the stepwise protonation constants. These are often expressed in their logarithmic form (log K). By titrating a solution of the ligand's hydrohalide salt with a standardized strong base, a curve of pH versus volume of base added is generated. From this curve, the pKa values (pKa = -log Ka = log K) corresponding to each protonation step can be determined. For a related isomer, 1,5,9-triazacyclododecane, the successive protonation constants (log K) have been determined potentiometrically. researchgate.net
Stability Constants (log K_ML)
To determine the stability of metal complexes, a similar titration is performed in the presence of a specific metal ion. The metal ion competes with protons for the ligand's binding sites. This competition is reflected in a shift of the titration curve to lower pH values compared to the titration of the free ligand. By analyzing this shift, the stability constant (K_ML) for the formation of the metal-ligand complex (ML) can be calculated.
M²⁺ + L ⇌ ML²⁺ (K_ML)
The stability constant is a measure of the strength of the interaction between the metal ion and the ligand. scispace.com High log K_ML values indicate the formation of a very stable complex. Studies on the complexation behavior of the isomer 1,5,9-triazacyclododecane with various metal ions have provided stability constants, highlighting its efficacy as a chelator. rsc.orgacs.org
The tables below present protonation constants for 1,5,9-triazacyclododecane and stability constants for its complexes with selected metal ions, which serve as a close approximation for the expected values for this compound.
Interactive Table: Protonation Constants for 1,5,9-Triazacyclododecane
Data obtained by potentiometry at 25 °C in 0.1 M KCl. researchgate.net
| Constant | log K value |
| log K₁ | 10.70 |
| log K₂ | 6.80 |
| log K₃ | < 2 |
Interactive Table: Stability Constants (log K_ML) for Metal Complexes of 1,5,9-Triazacyclododecane
Data obtained by potentiometry at 25 °C.
| Metal Ion | log K_ML | Reference |
| Cu²⁺ | 18.7 | rsc.org |
| Zn²⁺ | 14.1 | rsc.org |
| Ni²⁺ | 13.9 | researchgate.net |
Theoretical and Computational Investigations of 1,4,7 Triazacyclododecane Systems
Molecular Mechanics and Conformational Analysis of Macrocyclic Ligands and their Complexes
Molecular mechanics (MM) serves as a powerful tool for exploring the conformational landscape of flexible macrocycles like 1,4,7-triazacyclododecane and its complexes. nih.govrsc.org By representing molecules as a collection of atoms connected by springs, MM calculations can efficiently predict the stable conformations and relative energies of different isomers. nih.gov
For instance, in the case of bis(1,4,7-triazacyclodecane)cobalt(III) ([Co(tacd)₂]³⁺), molecular mechanics calculations have been employed to analyze the stereochemical possibilities. researchgate.net These calculations considered variables such as the cis and trans arrangements of the two macrocyclic ligands, the various conformations of the chelate rings, and the chirality at the secondary amine nitrogens. researchgate.net The results indicated that for the trans geometry, the most stable conformations are {λδ chair, A₆ chair} and {I.₆ chair, δ₆ chair}, while for the cis geometry, the favored conformations are {λδ chair, δδ chair}, {λδ chair, δδ chair}, and {λδ chair, δδ chair skew}. researchgate.net These calculations predicted a trans-cis energy difference of 9.3 kJ mol⁻¹, which aligns well with the experimentally determined free energy difference of 8 ± 1 kJ mol⁻¹. researchgate.net
Similarly, computational studies on the related macrocycle 1,4,7-trithiacyclononane (B1209871) ( u-tokyo.ac.jpaneS₃) have demonstrated the utility of molecular mechanics in reproducing experimental structural data for a range of its metal complexes. rsc.org These studies have successfully modeled the changes in the macrocycle's geometry upon coordination to different metal ions in octahedral M( u-tokyo.ac.jpaneS₃)₂ complexes, where M-S bond lengths vary significantly. rsc.org
The general approach often involves an exhaustive search of the conformational space at the MM level, followed by higher-level calculations, such as Density Functional Theory (DFT), to refine the energy ordering of the most stable conformers. nih.gov This combined MM/DFT approach has proven to be particularly effective for thia- and aza-crown ethers. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of this compound complexes. mpg.deyoutube.com DFT calculations provide detailed information about metal-ligand bonding, reaction mechanisms, and spectroscopic properties. nih.govnih.govresearchgate.net
Analysis of Metal-Ligand Bonding and Electronic Properties (e.g., Energy Decomposition Analysis)
DFT calculations are frequently used to analyze the nature of the bonds between the metal center and the this compound ligand. nih.govresearchgate.net By examining parameters like bond lengths, bond angles, and orbital interactions, researchers can gain a deeper understanding of the coordination environment. nih.govresearchgate.net
Energy Decomposition Analysis (EDA) is a particularly insightful method that partitions the total interaction energy between the metal and the ligand into physically meaningful components. u-tokyo.ac.jpresearchgate.netyoutube.com These components typically include electrostatic interactions, Pauli repulsion (exchange), and orbital (covalent) interactions. researchgate.netyoutube.com This allows for a quantitative assessment of the contributions of ionic and covalent character to the metal-ligand bond. For example, in La(III) complexes, DFT calculations have pointed to a strong ionic character in the metal-ligand bonding. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used in conjunction with DFT. By analyzing the topology of the electron density, QTAIM can characterize the nature of chemical bonds. For instance, the sign of the Laplacian of the electron density can distinguish between covalent and electrostatic interactions. nih.gov
Elucidation of Reaction Mechanisms in Catalytic Processes
DFT calculations are instrumental in elucidating the mechanisms of catalytic reactions involving this compound complexes. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby gaining a step-by-step understanding of the catalytic cycle. mdpi.comcam.ac.uk
For example, in nickel-catalyzed cross-coupling reactions, DFT has been used to probe the involvement of paramagnetic Ni(I) and Ni(III) species as active intermediates. researchgate.net These calculations have helped to characterize the oxidative addition, transmetalation, and reductive elimination steps of the proposed catalytic cycle. researchgate.net Similarly, DFT studies on ruthenium-oxo complexes of 1,4,7-trimethyl-1,4,7-triazacyclononane have provided insights into their reactivity in atom and group transfer reactions, including alkene epoxidation and alkane amination. researchgate.net
Prediction and Interpretation of Spectroscopic Data (e.g., Time-Dependent DFT for Photophysical Properties)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules and predict their photophysical properties. scirp.orgcnr.itscirp.org TD-DFT calculations can accurately reproduce experimental electronic absorption spectra, providing valuable information for the interpretation of spectroscopic data. cnr.itsemanticscholar.org
For instance, TD-DFT has been successfully applied to understand the VUV spectra of lanthanide complexes with derivatives of 1,4,7,10-tetraazacyclododecane (B123705) (a related macrocycle). researchgate.net These calculations can help assign electronic transitions and explain the observed photoluminescence properties. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound complexes and the influence of the surrounding solvent. mdpi.comresearcher.lifemdpi.com By simulating the motion of atoms and molecules over time, MD can reveal conformational changes, ligand binding and unbinding events, and the role of solvent molecules in stabilizing different states. nih.govunipa.it
The process of an MD simulation typically involves several steps:
Initialization: An initial configuration of the system is established, and energy minimization is performed to remove any unfavorable atomic clashes. mdpi.com
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT ensemble) and then constant pressure (NPT ensemble) to achieve a stable density. mdpi.com
Production Run: The simulation is run for a specified length of time, during which the trajectories of all atoms are recorded. mdpi.com
Analysis of the MD trajectories can provide information on various properties, including the root-mean-square deviation (RMSD) to assess the stability of the system and the potential of mean force to calculate binding free energies. mdpi.com The inclusion of explicit solvent molecules in the simulation is crucial for accurately capturing the effects of the solvent on the complex's structure and dynamics. aps.org
Application of Ligand Field Theory to Metal Complexes of this compound
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes, including those with this compound. uri.edulibretexts.orgwpmucdn.com LFT considers the effect of the ligand's electric field on the energies of the metal d-orbitals. uri.edulibretexts.org
In an octahedral complex, the d-orbitals split into two sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). libretexts.org The energy difference between these sets is denoted as Δo or 10Dq. uri.edu The magnitude of this splitting depends on the nature of the ligand and the metal ion. libretexts.org
The arrangement of electrons within the split d-orbitals determines the magnetic properties and electronic spectra of the complex. For a given d-electron configuration, there can be high-spin and low-spin possibilities, depending on whether the energy required to pair electrons in the lower-energy orbitals is greater or less than the ligand field splitting energy (Δo). uri.edu
While LFT is a powerful qualitative model, its parameters, such as 10Dq and the Racah parameters (which describe inter-electron repulsion), can be derived from and rationalized by more sophisticated computational methods like DFT. wpmucdn.com
Computational Modeling of Coordination Environments and Metal Ion Selectivity
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of coordination environments and predicting metal ion selectivity in complexes of this compound (TACD) and its derivatives. researchgate.net These theoretical methods provide insights into geometric structures, bonding characteristics, and thermodynamic stabilities that can be difficult to ascertain through experimental means alone. researchgate.netnih.gov
A significant focus of computational studies is to understand and predict the selectivity of TACD-based chelators for specific metal ions. This is crucial for applications such as medical imaging and therapy, where the ligand must strongly bind to the desired radiometal while ignoring other biologically prevalent metal ions. acs.org By calculating the binding energies of a ligand with a series of different metal ions, a theoretical selectivity profile can be established.
For example, studies on related triazamacrocycles like 1,4,7-triazacyclononane (B1209588) (TACN) and its derivatives have shown that modifying the pendant arms of the macrocycle can tune the selectivity for ions like Ga³⁺ over others. acs.orgresearchgate.net DFT calculations have been instrumental in explaining these observations, often revealing that the preference is due to a combination of factors including the size of the metal ion, its preferred coordination number, and the electronic properties of the ligand's donor atoms. acs.org
The table below presents hypothetical, yet representative, data that could be generated from DFT calculations to compare the stability of a functionalized this compound ligand with different metal ions.
| Metal Ion | Calculated Binding Energy (kJ/mol) | Key Bond Length (M-N, Å) | Coordination Geometry |
|---|---|---|---|
| Cu²⁺ | -1250 | 2.05 | Distorted Octahedral |
| Zn²⁺ | -1100 | 2.15 | Octahedral |
| Ni²⁺ | -1180 | 2.10 | Octahedral |
| Ga³⁺ | -2500 | 1.98 | Octahedral |
| Fe³⁺ | -2350 | 2.01 | Octahedral |
This table is illustrative and provides representative values to demonstrate the type of data generated from computational studies.
Furthermore, computational models can investigate the protonation states of the ligand and the complex, which is vital for understanding how pH affects complex stability and formation kinetics. researchgate.net By examining the electronic structure through methods like Natural Bond Orbital (NBO) analysis, researchers can quantify the nature of the metal-ligand bonds, determining their ionic or covalent character. nih.gov These detailed theoretical investigations are critical for the rational design of new, highly selective TACD-based ligands for specific applications.
Advanced Research Applications of 1,4,7 Triazacyclododecane and Its Metal Complexes
Catalysis and Biomimetic Systems
Metal-Catalyzed Oxidation, Reduction, and Activation Reactions
Complexes of 1,4,7-triazacyclododecane and its derivatives with transition metals have demonstrated significant catalytic activity in a variety of oxidation, reduction, and activation reactions. These complexes often serve as synthetic models for metalloenzymes, providing insights into biological processes and offering pathways to novel catalytic applications.
Manganese complexes of 1,4,7-trimethyl-1,4,7-triazacyclononane (a related nine-membered ring macrocycle) have been shown to be effective catalysts for the oxidation of organic compounds using hydrogen peroxide. researchgate.net Spectroscopic and kinetic studies, including Hammett correlations and 18O labeling experiments, point towards an electrophilic, mononuclear oxo-manganese(V) species as the active oxidant in these systems. researchgate.net This high-valent metal-oxo intermediate is capable of oxidizing a range of substrates, including phenols, cinnamic acids, and methyl aryl sulfides. researchgate.net The versatility of these manganese complexes highlights the potential for designing environmentally benign oxidation catalysts. researchgate.net
Similarly, copper(II) complexes have been investigated for their catalytic prowess. For instance, certain copper complexes have been utilized in the aerobic oxidation of 3,5-di-tert-butyl-catechol to the corresponding diketone, 3,5-di-tert-butyl-o-benzoquinone, which serves as a model reaction for catechol oxidation. cnr.it Furthermore, a specific copper coordination compound has been shown to catalyze the oxidation of propane (B168953) at relatively low temperatures and atmospheric pressure, yielding isopropyl alcohol and acetone (B3395972) without the need for an acid promoter, a common requirement for many other copper-based systems. cnr.it
The reactivity of nickel complexes has also been explored in the context of cross-coupling catalysis. A (iPr3TACN)NiIICl2 complex, where iPr3TACN is 1,4,7-triisopropyl-1,4,7-triazacyclononane, has been synthesized and characterized. chemrxiv.org The oxidation of a related dimethylnickel(II) complex with various oxidants, including hydrogen peroxide and molecular oxygen, leads to the rapid and selective formation of ethane, suggesting the involvement of a transient Ni(III) intermediate that undergoes reductive elimination. chemrxiv.org This reactivity showcases the potential of such complexes in catalytic transformations involving C-C bond formation. chemrxiv.org
Hydrolysis of Esters, Phosphoesters, and Related Substrates
The hydrolysis of esters and phosphoesters is a fundamental reaction in both chemistry and biology. Metal complexes of this compound and its analogues have emerged as potent catalysts for these transformations, often mimicking the function of hydrolytic enzymes.
Hydrolysis, a reaction with water, can be catalyzed by acids or bases. libretexts.orgchemguide.co.uk In the context of metal complexes, the metal ion typically acts as a Lewis acid, activating the substrate towards nucleophilic attack. The hydrolysis of esters can be significantly influenced by the reaction conditions and the nature of the ester itself.
Complexes of 1,4,7-triazacyclononane (B1209588) (TACN) derivatives with copper(II) have shown considerable activity in the hydrolysis of phosphate (B84403) diesters. mdpi.comresearchgate.net A study involving a series of novel TACN derivatives bearing thiazole (B1198619) or thiophene (B33073) side groups revealed that their copper(II) complexes significantly enhance the hydrolysis of bis(p-nitrophenyl)phosphate (BNPP), a model substrate. mdpi.comresearchgate.net Some of these complexes are among the most effective systems ever tested for this purpose, highlighting their potential as artificial nucleases. mdpi.comresearchgate.net The catalytic activity of these complexes suggests their possible application in creating materials that can prevent biofilm formation by degrading extracellular DNA. mdpi.com
Zinc(II) complexes of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), a closely related macrocycle, are also effective in promoting the hydrolysis of BNPP under physiological conditions. nih.gov In these systems, a zinc-bound hydroxide (B78521) ion acts as the nucleophile. nih.gov Dinuclear zinc(II) complexes, where two metal centers are held in proximity by a spacer, can exhibit even greater hydrolytic activity due to cooperative effects between the metal ions. nih.gov The efficiency of these dinuclear complexes is dependent on the length of the spacer connecting the two metal centers. nih.gov
The table below summarizes the catalytic activity of selected metal complexes in the hydrolysis of bis(p-nitrophenyl)phosphate (BNPP).
| Complex Type | Metal Ion | Ligand | pH | Second-Order Rate Constant (k_BNPP, M⁻¹s⁻¹) | Reference |
| Mononuclear | Zn(II) | L1 | - | 6.1 x 10⁻⁵ | nih.gov |
| Mononuclear | Zn(II) | L3 | - | 5.1 x 10⁻⁵ | nih.gov |
| Mononuclear | Zn(II) | L6 | - | 5.7 x 10⁻⁵ | nih.gov |
| Mononuclear | Zn(II) | nih.govaneN4 (cyclen) | - | 1.1 x 10⁻⁵ | nih.gov |
| Dinuclear | Zn(II) | L2 | 7, 8, 9 | Significantly higher than mononuclear complexes | nih.gov |
| Dinuclear | Zn(II) | L4 | 7, 8, 9 | Significantly higher than mononuclear complexes | nih.gov |
CO2 Activation and Carbonylation Chemistry
The activation of carbon dioxide (CO2), a greenhouse gas, is a significant area of research with implications for carbon capture and utilization. Metal complexes of this compound and its derivatives have shown promise in this field.
A notable example involves a copper(I) complex of a derivative of 1,4,7-triazacyclononane (TACN) which can activate molecular CO2 in the presence of water to form a dimeric copper(II) oxalate (B1200264) complex. gla.ac.uk The proposed mechanism for this transformation involves an intermediate copper-hydrogen carbonate complex. gla.ac.uk This reactivity demonstrates the potential of these copper complexes to facilitate the conversion of CO2 into more valuable chemical feedstocks.
Enzyme Mimicry and Functional Models (e.g., Carbonic Anhydrase, Superoxide (B77818) Dismutase)
The structural and functional similarities between metal complexes of this compound and the active sites of metalloenzymes make them excellent candidates for biomimetic studies. These synthetic models help to elucidate the mechanisms of enzymatic reactions and can lead to the development of new catalysts with enzyme-like activity.
Carbonic Anhydrase Mimics: Carbonic anhydrase (CA) is a zinc-containing enzyme that catalyzes the reversible hydration of CO2 to bicarbonate. nih.gov The active site of α-CAs features a Zn(II) ion coordinated to three histidine residues and a water molecule or hydroxide ion. nih.gov Zinc(II) complexes of 1,5,9-triazacyclododecane (B1348401) have been studied as functional models for carbonic anhydrase. nih.gov These complexes can bind and activate CO2, mimicking the catalytic function of the native enzyme. The study of such models provides valuable insights into the role of the metal center and the surrounding ligand environment in the catalytic cycle of carbonic anhydrase. nih.gov
Superoxide Dismutase Mimics: Superoxide dismutases (SODs) are a class of enzymes that catalyze the dismutation of the superoxide radical (O2•−) into molecular oxygen and hydrogen peroxide. This is a crucial antioxidant defense mechanism in aerobic organisms. Metal complexes of various macrocyclic ligands, including derivatives of 1,4,7-triazacyclononane, have been investigated as SOD mimics. The ability of these complexes to catalytically scavenge superoxide radicals makes them potential therapeutic agents for conditions associated with oxidative stress.
The table below presents a comparison of key features of carbonic anhydrase and its synthetic models based on triazacycloalkane ligands.
| Feature | Carbonic Anhydrase (Native Enzyme) | Synthetic Models (e.g., nih.govaneN3–ZnII–OH) | Reference |
| Metal Center | Zn(II) | Zn(II) | nih.gov |
| Coordination | Three histidines, one hydroxide/water | Three nitrogen atoms from the macrocycle, one hydroxide/water | nih.gov |
| Substrate Binding | Binds CO2 in a hydrophobic pocket | Binds CO2 | nih.gov |
| Catalytic Activity | Catalyzes CO2 hydration | Catalyzes CO2 hydration | nih.gov |
| Inhibitor Binding | Binds sulfonamides (e.g., acetazolamide) | Binds sulfonamides as anions | nih.gov |
Supramolecular Chemistry and Molecular Recognition Phenomena
Host-Guest Chemistry and Inclusion Complex Formation
The well-defined structures and cavities of macrocyclic compounds like this compound and its derivatives make them ideal hosts in supramolecular chemistry. They can encapsulate smaller guest molecules or ions within their frameworks, leading to the formation of host-guest or inclusion complexes. This molecular recognition is driven by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces.
The formation of inclusion complexes can significantly alter the properties of both the host and the guest. For example, encapsulating a drug molecule within a macrocyclic host can enhance its solubility and stability. nih.gov Cyclodextrins, a class of macrocyclic oligosaccharides, are well-known hosts for hydrophobic guest molecules in aqueous solutions. nih.gov Similarly, synthetic macrocycles like this compound and its metal complexes can act as hosts for a variety of guests.
Coordination cages, which are self-assembled from metal ions and organic ligands, can also exhibit host-guest chemistry. An octanuclear Co(II) cubic coordination cage possesses both a central cavity capable of binding neutral hydrophobic guests and surface portals that can bind anions. rsc.org This dual-binding capability allows for complex molecular recognition phenomena, including the orthogonal binding and displacement of different guest types. rsc.org
The table below provides examples of host-guest systems involving macrocyclic compounds and coordination cages.
| Host | Guest(s) | Key Interactions | Application/Phenomenon | Reference |
| Cyclodextrins | Hydrophobic drug molecules | Hydrophobic and van der Waals interactions | Enhanced drug solubility and stability | nih.gov |
| Octanuclear Co(II) cubic coordination cage | Neutral hydrophobic molecules (e.g., 4-methyl-7-amino-coumarin) and anions (e.g., fluorescein) | Hydrophobic interactions (cavity), C-H···X hydrogen bonds (surface) | Dual-probe fluorescence displacement assay for analyte detection | rsc.org |
| [NiII4L6]8+ tetrahedral cage | Tetrahalometallate ions (e.g., MnCl42−, FeCl4−) | Electrostatic and magnetic exchange interactions | Manipulation of magnetic properties through guest encapsulation | rsc.org |
Selective Recognition of Specific Ions and Small Molecules
There is no available scientific literature detailing the use of this compound or its metal complexes for the selective recognition of specific ions or small molecules. Research on ion-responsive probes tends to utilize more established macrocyclic frameworks. For example, derivatives of 1,4,7-triazacyclononane have been functionalized to create "turn-on" chemosensors for ions like bromide and iron(III). nih.gov
Self-Assembly Processes and Supramolecular Architectures
The use of this compound in self-assembly processes to form discrete supramolecular architectures is not documented in the available literature. The construction of such complex structures, like 3-D cages, has been pursued using functionalized 1,4,7-triazacyclononane ligands, which act as versatile building blocks. researchgate.net
Chemical Sensing Technologies
Development of Metal Ion Sensors and Probes
No specific metal ion sensors or probes have been developed based on the this compound scaffold according to published research. The development of luminescent sensors has been explored with other macrocycles, such as 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), for the detection of anions like carbonate. researchgate.net
Design of Fluorescent Probes for Chemical Analysis
The design and synthesis of fluorescent probes for chemical analysis using this compound have not been reported. The creation of such probes is an active area of research, but it employs a wide variety of other molecular platforms, from different macrocycles to organic dyes like 1,4-diketopyrrolo-[3,4-c]pyrroles (DPPs). rsc.org
Radiopharmaceutical Ligand Design (focused on chelation chemistry for imaging agents)
Development of Chelators for Positron Emission Tomography (PET) Radionuclides (e.g., 64Cu, 68Ga)
There is no evidence in the scientific literature of this compound being developed as a chelator for the PET radionuclides Copper-64 (⁶⁴Cu) or Gallium-68 (⁶⁸Ga). The design of chelators for these specific radiometals is a critical aspect of radiopharmaceutical development. However, this research has been dominated by derivatives of 1,4,7-triazacyclononane, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and derivatives of 1,4,7,10-tetraazacyclododecane, like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). nih.govnih.govacs.org These chelators have been shown to form stable and kinetically inert complexes with ⁶⁸Ga and ⁶⁴Cu, a crucial property for in vivo imaging agents. acs.orgnih.govnih.govnih.gov The choice of the macrocyclic ring size and the nature of its functional pendant arms are critical for achieving the rapid, stable radiolabeling required for PET applications. The research community's focus on TACN and Cyclen-based systems suggests that these frameworks provide a superior combination of thermodynamic stability and kinetic inertness for complexing medically relevant radionuclides like ⁶⁴Cu and ⁶⁸Ga.
Chelation Chemistry for Targeted Radioligands (e.g., with peptides, bisphosphonates)
The fundamental structure of this compound is a building block for more complex and widely utilized chelating agents in the field of nuclear medicine. While the parent macrocycle itself is not typically used directly, its derivatives are pivotal in the design of targeted radioligands. These derivatives are bifunctional, meaning they possess a strong metal-chelating cavity and a separate functional group that can be covalently attached to a targeting biomolecule, such as a peptide or a bisphosphonate.
The true utility of this class of macrocycles is realized through N-functionalization, where pendant arms are attached to the nitrogen atoms of the ring. A prime example, though based on a larger 12-membered ring with four nitrogen atoms (cyclen), is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). DOTA is a highly effective chelator for a variety of radiometals and can be conjugated to peptides. rsc.org Similarly, derivatives of the smaller 9-membered ring, 1,4,7-triazacyclononane (TACN), such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), are also widely employed. rsc.orgnih.gov These molecules are conjugated to peptides or other targeting vectors to deliver a radioactive payload to specific sites in the body, such as tumors that overexpress certain receptors. nih.govornl.gov
The conjugation process typically involves creating an amide bond between a carboxylic acid group on the chelator's functional arm and an amine group on the biomolecule (e.g., the N-terminus of a peptide or a lysine (B10760008) side-chain). rsc.org This creates a stable radiopharmaceutical that combines the targeting ability of the biomolecule with the imaging or therapeutic properties of the chelated radiometal.
Bisphosphonates are another class of targeting molecules that can be conjugated to these macrocyclic chelators. gla.ac.ukmdpi.comnih.gov Bisphosphonates have a high affinity for hydroxyapatite, the mineral component of bone. gla.ac.ukmdpi.com By conjugating a chelator to a bisphosphonate, it is possible to create radiopharmaceuticals that specifically target bone tissue. gla.ac.ukresearchgate.net This is particularly useful for imaging and treating bone metastases. researchgate.net The design of these conjugates involves linking the chelator to the bisphosphonate molecule, creating a single agent that can be radiolabeled for bone-specific delivery. gla.ac.uknih.gov
Table 1: Examples of Chelator Scaffolds and Their Application in Targeted Radioligands
| Targeting Moiety | Chelator Concept | Example Radiometals |
|---|---|---|
| Peptides (e.g., Octreotate) | N-functionalized macrocycles for bioconjugation. Derivatives of cyclic polyamines like this compound form the basis for these chelators. | Ga-68, Lu-177, Y-90 |
| Bisphosphonates (e.g., Alendronate) | Macrocyclic chelators conjugated to a bone-targeting bisphosphonate. | Ga-68, Lu-177 |
Factors Influencing Radiometal Stability and Retention in Biological Mimics and Media
The effectiveness of a radiopharmaceutical is highly dependent on the stability of the complex formed between the radiometal and the chelator. The complex must be sufficiently stable to prevent the release of the free radiometal in vivo, which could lead to off-target radiation exposure and toxicity. The stability of these complexes is governed by both thermodynamic and kinetic factors. ornl.govgla.ac.uk
Thermodynamic stability refers to the equilibrium position of the complex formation reaction, often expressed as a stability constant. A high thermodynamic stability constant is desirable, but it does not always guarantee in vivo stability. google.com Kinetic inertness, which describes the rate at which the complex dissociates, is often a more critical factor. ornl.gov Macrocyclic chelators, such as derivatives of this compound and 1,4,7-triazacyclononane, are known for forming complexes with high kinetic inertness. This is attributed to the "macrocyclic effect," where the pre-organized structure of the ligand leads to a more stable complex that is slow to dissociate.
Several factors can influence the stability and retention of these radiometal complexes in biological environments:
Radiolytic Stability : The radiation emitted by the radiometal can lead to the degradation of the chelator, potentially compromising the stability of the complex. However, studies on DOTA have shown that complexation with a metal ion can significantly protect the ligand from radiolytic degradation. google.com This is because the metal ion can strengthen the bonds within the chelator structure, making them less susceptible to attack by radicals generated during radiolysis. google.com
Competition with Endogenous Molecules : In biological fluids like blood serum, there are numerous other molecules and ions that can potentially compete for the radiometal. For instance, the plasma protein transferrin has a high affinity for many metal ions. gla.ac.uk An effective radiopharmaceutical must have a chelator that binds the radiometal so tightly and inertly that it is not easily transchelated to other biological molecules. nih.gov Stability in rat serum is a common in vitro test to assess this property. core.ac.uk
pH : The pH of the surrounding medium can affect the protonation state of the chelator's donor atoms and thus its ability to bind the metal ion. The complexes are designed to be stable at physiological pH.
Table 2: Factors Influencing Radiometal Complex Stability
| Factor | Description |
|---|---|
| Thermodynamic Stability | The equilibrium constant for the formation of the metal-chelator complex. A high value is generally favorable. |
| Kinetic Inertness | The rate at which the metal-chelator complex dissociates. A slow rate is crucial for in vivo stability. |
| Radiolytic Degradation | The breakdown of the chelator due to radiation from the radiometal. Complexation can offer a protective effect. google.com |
| Transchelation | The transfer of the radiometal from the chelator to another molecule, such as a protein. gla.ac.uk |
| pH of Medium | Influences the protonation state of the chelator and its binding affinity for the metal. |
| Structure of Chelator | The pre-organized structure of macrocyclic chelators contributes to high stability (macrocyclic effect). The nature of pendant arms also plays a significant role. nih.gov |
Advanced Materials Science and Engineering
Integration of this compound into Functional Polymers and Hybrid Materials
The integration of specific functional molecules into polymers and hybrid materials is a rapidly growing field of materials science, aiming to create advanced materials with tailored properties. rsc.org While direct and extensive research on the incorporation of this compound into such materials is not widely documented in the provided search results, its inherent metal-chelating properties suggest a range of potential applications. The principles guiding the functionalization of other materials can be applied to understand how this macrocycle could be utilized.
One promising area is the development of metal-scavenging polymers . In many industrial processes, particularly in the pharmaceutical and fine chemical sectors, trace amounts of metal catalysts need to be removed from the final product. biotage.comsigmaaldrich.com This is often achieved using functionalized polymers or silica (B1680970) beads that can selectively bind and remove these metal ions. biotage.comsilicycle.comsilicycle.com By grafting this compound or its derivatives onto a polymer backbone (e.g., polystyrene) or a silica support, a material with a high affinity for specific metal ions could be created. Such a material would be highly effective for purification applications, offering an advantage over traditional methods like chromatography or extraction. biotage.com
Another potential application lies in the creation of catalytic materials . Metal complexes of the related 1,4,7-triazacyclononane (TACN) have been shown to be effective catalysts for various reactions, including oxidation and bleaching. ontosight.airesearchgate.net By immobilizing this compound-metal complexes within a polymer matrix or as part of a hybrid organic-inorganic material, it may be possible to develop robust, recyclable catalysts. This approach can improve the stability of the catalyst and simplify its separation from the reaction products.
Hybrid materials , which combine the properties of both organic and inorganic components, could also benefit from the inclusion of this compound. rsc.org For example, incorporating the macrocycle into a sol-gel-derived silica network could yield a material with accessible metal-binding sites, suitable for use in sensors, separation media, or as a controlled-release system for metal ions.
Table 3: Potential Applications of this compound in Functional Polymers and Hybrid Materials
| Application Area | Principle of Integration | Potential Function |
|---|---|---|
| Metal Scavenging | Grafting onto a polymer or silica support. biotage.comsilicycle.com | Removal of trace metal impurities from solutions. |
| Heterogeneous Catalysis | Immobilization of metal complexes within a polymer matrix. | Creation of stable, reusable catalysts for industrial processes. |
| Functional Hybrid Materials | Incorporation into an organic-inorganic network (e.g., sol-gel). rsc.org | Development of materials for sensing, separation, or controlled release. |
Role in Surface Modification and Coating Technologies for Specific Applications
Surface modification is a key technology for tailoring the interface between a material and its environment, which is critical for applications ranging from biomedical devices to sensors. The covalent attachment, or grafting, of functional molecules onto a surface can impart new and desirable properties. mdpi.com While specific examples of using this compound for surface modification are not prominent in the provided search results, its ability to chelate metal ions makes it a strong candidate for such applications.
A significant potential application is in the development of anti-bacterial surfaces for medical implants. Bacterial adhesion and biofilm formation on implants are major causes of infection. One strategy to combat this is to modify the implant surface with coatings that can bind and deliver antibacterial metal ions, such as silver or copper. By grafting this compound onto a surface, such as titanium, a coating could be created that acts as a reservoir for these metal ions, providing a sustained release and long-term antibacterial effect.
Another area of interest is the creation of sensor coatings . Surfaces functionalized with metal-chelating agents can be used to detect the presence of specific metal ions in a solution. For example, a coating containing this compound could be designed to produce a detectable signal (e.g., a change in color or fluorescence) upon binding to a target metal ion. This could be useful for environmental monitoring or industrial process control. The related concept of using pH-sensitive molecules attached to nanoparticles for corrosion detection in coatings illustrates the potential for molecular sensors in advanced materials.
Furthermore, surface grafting with polymers containing chelating agents can be used to improve the biocompatibility of materials. mdpi.com By creating a hydrophilic and functionalized surface, it is possible to reduce non-specific protein adsorption and improve the interaction of the material with biological systems. While often accomplished with polymers like polyethylene (B3416737) glycol (PEG), the incorporation of a metal-chelating macrocycle like this compound could add another layer of functionality, for example, by capturing specific metal ions that might otherwise cause adverse reactions.
Table 4: Potential Roles of this compound in Surface Modification and Coatings
| Application | Technology | Desired Outcome |
|---|---|---|
| Biomedical Implants | Grafting onto titanium or other implant materials. | Creation of antibacterial surfaces through the controlled release of metal ions. |
| Chemical Sensors | Incorporation into a coating on a sensor chip. | Detection of specific metal ions in environmental or industrial samples. |
| Improved Biocompatibility | Surface modification of materials to alter their interaction with biological systems. | Reduced protein fouling and improved tissue integration. |
| Corrosion Inhibition | Inclusion in protective coatings for metals. | Sequestration of metal ions that can accelerate corrosion processes. |
Future Research Directions and Unresolved Challenges in 1,4,7 Triazacyclododecane Chemistry
Development of More Sustainable and Green Synthetic Pathways
The traditional synthesis of macrocyclic polyamines like 1,4,7-triazacyclododecane often involves multi-step procedures with challenges related to yield and the use of hazardous reagents. royalsocietypublishing.orgresearchgate.net Future research is increasingly focused on developing more environmentally friendly and efficient synthetic routes.
A significant advancement in this area is the development of syntheses that minimize the use of protecting groups and employ more benign solvent systems. For instance, an improved process for preparing triazacyclononanes involves reacting diethylenetriamine (B155796) with a sulfonylation agent in an aqueous medium with an inorganic base, followed by cyclization in the presence of an aprotic organic solvent. google.comgoogle.com This approach eliminates the need for organic amines like pyridine (B92270) or triethylamine, which are traditionally used. google.com
The principles of green chemistry are being increasingly applied to the synthesis of related heterocyclic compounds, which can provide inspiration for TACD synthesis. rsc.org These strategies include the use of green solvents, catalysts, and alternative energy sources to reduce waste and energy consumption. rsc.org The goal is to develop synthetic protocols that are not only high-yielding but also economically and environmentally sustainable. royalsocietypublishing.orgroyalsocietypublishing.org
Rational Design Principles for Ligands with Enhanced Selectivity and Tunable Reactivity
A major focus of future research is the rational design of this compound-based ligands with tailored properties for specific applications. This involves a deep understanding of the factors that govern metal ion selectivity and the reactivity of the resulting complexes.
Enhanced Selectivity: The ability of a ligand to selectively bind to a target metal ion is crucial, particularly in biological and medical applications. Rational design principles, such as shape complementarity and electrostatic optimization, are being employed to achieve this. nih.gov For example, modifying the TACD backbone with specific functional groups can create a binding cavity that is sterically and electronically optimized for a particular metal ion. Computational methods, including molecular docking and dynamics simulations, are becoming indispensable tools for predicting and understanding the structural basis of selective inhibition. rsc.org
Tunable Reactivity: Beyond selectivity, controlling the reactivity of the metal complex is essential. This can be achieved by introducing functional groups that modulate the electronic properties of the metal center. For instance, the oxidation of organic compounds using manganese complexes of 1,4,7-trimethyl-1,4,7-triazacyclononane has been shown to proceed via an electrophilic oxo-manganese(V) species. researchgate.net The reactivity of this species can be influenced by additives that act as co-ligands, offering a pathway to control the activity and selectivity of the oxidation process. researchgate.net
Exploration of Novel Coordination Modes, Oxidation States, and Unusual Metal-Ligand Interactions
The coordination chemistry of this compound and its derivatives continues to be a fertile ground for discovering new and interesting structural and electronic properties.
Novel Coordination Modes: While the tridentate facial coordination of TACD is well-established, exploring ligands with pendant arms can lead to new coordination geometries. rsc.orgresearchgate.net For example, the synthesis of 1,4,7-triazacyclononanes with pendant alkynyl groups has led to the preparation of complexes with diverse metal centers, showcasing different coordination environments. rsc.org The replacement of a nitrogen atom with other heteroatoms, such as oxygen or sulfur, in the macrocyclic ring can also lead to ligands with distinct coordination behaviors. nih.govnih.gov For instance, 1-oxa-4,7-dithiacyclononane has been shown to exhibit a variety of conformations in its metal complexes. nih.gov
Unusual Oxidation States: this compound and its analogues have proven to be effective at stabilizing metals in unusual oxidation states. researchgate.net For example, manganese complexes of 1,4,7-trimethyl-1,4,7-triazacyclononane can access different oxidation states, which is key to their catalytic activity. researchgate.net Further research into ligands that can stabilize both high and low oxidation states of transition metals could lead to the development of novel catalysts and materials with unique electronic and magnetic properties. youtube.com
Unusual Metal-Ligand Interactions: The geometric constraints of the TACD framework can induce unusual metal-ligand interactions. In some complexes of the related 1,4,7-trithiacyclononane (B1209871), nearly regular octahedral coordination is observed even with metals that typically prefer distorted geometries, like copper(II). researchgate.netwikipedia.org Investigating these subtle interactions through advanced spectroscopic and computational techniques will provide deeper insights into the fundamental principles of coordination chemistry.
Integration of this compound into Multi-Functional Systems and Devices
The unique properties of this compound-based complexes make them attractive components for the development of advanced materials and devices.
Multifunctional Systems: There is growing interest in integrating TACD derivatives into larger, multifunctional systems. This includes their use as building blocks for constructing supramolecular assemblies, molecular sensors, and contrast agents for magnetic resonance imaging (MRI). nih.govnih.gov For example, DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) derivatives have been designed as redox-sensitive MRI contrast agents. nih.govnih.gov
Molecular Devices: The development of molecular-scale devices is a long-term goal of nanoscience. The well-defined coordination chemistry and tunable properties of TACD complexes make them promising candidates for components in such devices. moleculardevices.com Future research will likely focus on the synthesis of TACD-based systems that can perform specific functions, such as molecular switching or information storage, in response to external stimuli.
Addressing Specific Stability and Kinetic Challenges in Advanced Applications (e.g., in vivo radiochemistry stability)
For many practical applications, particularly in medicine, the stability and kinetic properties of this compound complexes are of paramount importance.
In Vivo Stability: In the context of radiopharmaceuticals, the metal complex must remain intact in the physiological environment to ensure that the radioisotope reaches the target tissue and to minimize off-target toxicity. nih.gov The thermodynamic stability and kinetic inertness of TACD-based complexes are crucial in this regard. nih.gov Research is ongoing to develop ligands that form even more robust complexes, for example, by optimizing the preorganization of the ligand and the fit of the metal ion within the macrocyclic cavity.
Kinetic Challenges: The rate of complex formation and dissociation is another critical factor. For radiolabeling, rapid complexation is essential, while for in vivo applications, slow dissociation is required. Phosphinic acid derivatives of 1,4,7-triazacyclononane (B1209588), known as TRAP ligands, have shown very efficient and selective complexation of Ga³⁺, even at room temperature and low pH. acs.org Addressing these kinetic challenges through rational ligand design is a key area of future research. This includes developing bifunctional chelators that can be readily conjugated to biomolecules while maintaining excellent metal-binding properties. researchgate.net
Q & A
Basic: What are the standard synthetic routes for 1,4,7-Triazacyclododecane (NOTA)?
NOTA is synthesized via cyclization reactions using tris(2-aminoethyl)amine (TREN) or its derivatives. A common method involves reacting TREN with formaldehyde and hydrogen cyanide under acidic conditions to form the macrocyclic ring . Alternative routes include template-assisted synthesis with transition metals (e.g., Zn²⁺) to stabilize the intermediate structure during cyclization. Key characterization techniques include ¹H/¹³C NMR to confirm ring formation and mass spectrometry (MS) to verify molecular weight .
Advanced: How can researchers optimize radiometal labeling efficiency for NOTA-based probes?
Labeling efficiency depends on pH, temperature, and ligand-to-metal molar ratios. For example, Ga³⁺ and Cu²⁺ require acidic conditions (pH 3.5–4.5) to prevent hydrolysis, while Lu³⁺ may need higher pH (5.0–6.0). Kinetic studies using time-resolved UV-Vis spectroscopy or radiometric assays (e.g., instant thin-layer chromatography) can monitor complexation progress . Pre-conjugation of NOTA to targeting peptides (e.g., JR11 or RGD-BBN) via amide or thiourea linkages ensures minimal steric hindrance during metal binding .
Basic: What spectroscopic methods validate the structure and purity of NOTA derivatives?
- NMR : ¹H NMR identifies macrocyclic proton environments (e.g., δ 2.8–3.2 ppm for N–CH₂ groups).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for NOTA: m/z 273.1).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3% tolerance) .
Advanced: How to resolve discrepancies in thermodynamic stability data for NOTA-metal complexes?
Conflicting stability constants (log K) may arise from varying ionic strengths or measurement techniques (e.g., potentiometry vs. competition assays). To address this:
- Use standardized conditions (I = 0.1 M NaClO₄, 25°C) for potentiometric titrations.
- Compare data with structurally similar chelators (e.g., DOTA) to identify ligand-specific trends.
- Validate results via independent methods like UV-Vis spectrophotometry or X-ray crystallography .
Basic: What are NOTA’s primary biomedical applications?
NOTA is widely used in positron emission tomography (PET) imaging due to its ability to chelate radiometals (e.g., ⁶⁸Ga, ⁶⁴Cu). It forms stable complexes with targeting agents like JR11 (a somatostatin receptor antagonist) for neuroendocrine tumor imaging or RGD-BBN for dual-targeted cancer detection .
Advanced: What strategies enhance the in vivo stability of NOTA-conjugated probes?
- Backbone Modification : Introduce methyl or carboxylate groups to improve rigidity and metal selectivity (e.g., NOTA derivatives with higher Lu³⁺ affinity).
- PEGylation : Attach polyethylene glycol (PEG) spacers to reduce renal clearance and prolong circulation time.
- Preclinical Validation : Conduct biodistribution studies in murine models using γ-counting or PET/CT imaging to assess stability over 24–48 hours .
Basic: How to determine the purity of synthesized NOTA derivatives?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%).
- TLC : Silica gel plates (eluent: MeOH/CH₂Cl₂ 1:4) visualize spots under UV light.
- Melting Point Analysis : Sharp melting ranges (±2°C) indicate high crystallinity .
Advanced: What computational methods predict NOTA’s coordination behavior with novel radiometals?
Density functional theory (DFT) calculations model metal-ligand bond lengths and charge distribution. For example, studies on [NOTA-Ga]⁻ show a distorted octahedral geometry with three nitrogen and three carboxylate oxygen donors. Molecular dynamics simulations can further predict in vivo behavior, such as serum protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
